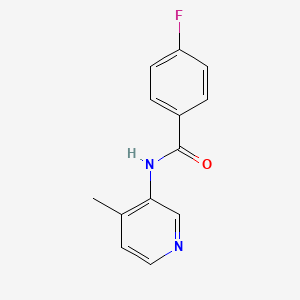

4-fluoro-N-(4-methylpyridin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalysis and Synthesis Applications

4-fluoro-N-(4-methylpyridin-3-yl)benzamide derivatives have been explored for their potential in catalytic reactions and synthesis of complex molecules. For instance, palladium-catalyzed ortho-fluorination protocols utilize related compounds as crucial intermediates, underscoring their importance in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009). Additionally, rhodium-catalyzed coupling reactions for the synthesis of fluorinated heterocycles highlight the role of such benzamide derivatives in creating molecules with significant pharmaceutical and agrochemical applications (Wu et al., 2017).

Antitumor Activity

Some benzamide derivatives, including MS-27-275, have been investigated for their antitumor efficacy, particularly through the inhibition of histone deacetylase (HDA). This suggests potential applications in developing novel chemotherapeutic strategies for cancers that are resistant to traditional treatments (Saito et al., 1999).

Pharmacokinetics and Anti-Fibrotic Applications

The pharmacokinetics and tissue distribution of related benzamide compounds, such as IN-1130, have been explored for their suppressive effects on renal and hepatic fibrosis, indicating potential as effective oral anti-fibrotic drugs (Kim et al., 2008). These studies contribute to understanding how such compounds can be utilized in treating fibrotic diseases.

Neurological Research

4-fluoro-N-(4-methylpyridin-3-yl)benzamide derivatives have been used in neurological research, particularly in the study of Alzheimer's disease. The use of specific benzamide derivatives as molecular imaging probes to quantify serotonin 1A receptor densities highlights their application in understanding the progression of neurological disorders and developing potential treatments (Kepe et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like succinate dehydrogenase (sdh) .

Mode of Action

Molecular docking results suggest that the compound may interact with its target enzyme through hydrogen bonding and pi-pi interactions . This interaction could potentially inhibit the activity of the enzyme, altering the normal biochemical processes within the cell.

properties

IUPAC Name |

4-fluoro-N-(4-methylpyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-9-6-7-15-8-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNELJEZHYABISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2957934.png)

![3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2957937.png)

![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)

![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)

![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)

![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)